Product packaging for Ethyl 4-(o-tolyl)but-3-enoate(Cat. No.:CAS No. 854278-68-5)

Ethyl 4-(o-tolyl)but-3-enoate

Cat. No.: B2752528
CAS No.: 854278-68-5
M. Wt: 204.269
InChI Key: UQBWBBNLJAJPJZ-RMKNXTFCSA-N
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Description

Ethyl 4-(o-tolyl)but-3-enoate (CAS 854278-68-5) is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . As an ester derivative of a but-3-enoic acid, this compound belongs to a class of molecules frequently utilized as key synthetic intermediates and building blocks in organic and medicinal chemistry . Compounds with the but-3-enoate functional group are valuable precursors in synthetic methodology, for instance in transition-metal catalyzed cross-coupling reactions and other transformations to access more complex molecular architectures . This specific compound holds significant research value in the field of drug discovery. But-3-enoate esters serve as crucial precursors for the synthesis of various heterocyclic compounds with demonstrated biological activity . For example, novel 3-hydroxy-3-pyrrolin-2-ones, which can be synthesized from acylpyruvic acid esters, have been the subject of extensive anticancer evaluation . These studies include detailed investigations into their mechanisms of cytotoxic action, exploring their interactions with biomacromolecules like DNA and carrier proteins (e.g., Bovine Serum Albumin), and employing molecular docking to understand their binding modes . As such, this compound is a reagent of interest for researchers developing new non-platinum based anticancer agents aimed at overcoming the limitations of severe toxicity and drug resistance associated with existing therapies . Intended Use & Handling: This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper safety data sheets should be consulted prior to handling. Researchers are responsible for ensuring all applicable safety and handling protocols are followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B2752528 Ethyl 4-(o-tolyl)but-3-enoate CAS No. 854278-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-4-(2-methylphenyl)but-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-15-13(14)10-6-9-12-8-5-4-7-11(12)2/h4-9H,3,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBWBBNLJAJPJZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC=CC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C=C/C1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for Ethyl 4 O Tolyl but 3 Enoate and Its Analogs

Olefination Reactions for Carbon-Carbon Double Bond Formation

Horner-Wadsworth-Emmons Olefination: Stereocontrol and Catalyst Effects

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of α,β-unsaturated esters, offering significant advantages in terms of product purification and stereochemical control. wikipedia.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In the context of Ethyl 4-(o-tolyl)but-3-enoate synthesis, the reaction would proceed between o-tolualdehyde and a phosphonate (B1237965) reagent such as triethyl phosphonoacetate.

The stereoselectivity of the HWE reaction is a key feature, typically favoring the formation of the (E)-isomer (trans). wikipedia.org This preference is attributed to the thermodynamic stability of the (E)-alkene. The stereochemical outcome can be influenced by several factors, including the structure of the reactants and the reaction conditions. For instance, increasing the steric bulk of the aldehyde and employing higher reaction temperatures can enhance (E)-selectivity. The choice of cation in the base used for deprotonation also plays a role, with lithium salts often promoting higher (E)-selectivity compared to sodium or potassium salts. researchgate.net

Conversely, for the synthesis of the (Z)-isomer (cis), the Still-Gennari modification of the HWE reaction is employed. nih.govbohrium.com This variation utilizes phosphonate reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strong, non-chelating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether. nih.govic.ac.uk Recent studies have explored new reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which have demonstrated very good (Z)-selectivity in reactions with various aldehydes, including o-tolualdehyde. nih.govacs.org

Research on the olefination of o-tolualdehyde using a modified Still-Gennari type reagent has shown excellent yields and high Z-selectivity. acs.org

AldehydePhosphonate ReagentBaseSolventTemperatureYield (%)Isomer Ratio (Z:E)
o-tolualdehydeEthyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonopropionateNaHTHF-78 °C to rt9898:2

This table presents data on the Z-selective Horner-Wadsworth-Emmons reaction of o-tolualdehyde. acs.org

Wittig-Type Reactions and Phosphonate-Mediated Approaches

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of o-tolualdehyde with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane (B24862). Stabilized ylides, those bearing an electron-withdrawing group like an ester, generally favor the formation of the (E)-alkene. wikipedia.org

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For non-stabilized ylides, the (Z)-alkene is often the major product. To achieve (E)-selectivity with ylides that typically favor the (Z)-isomer, the Schlosser modification can be employed. synarchive.comorganic-chemistry.org This modification involves the use of a strong base at low temperatures to deprotonate the intermediate betaine, followed by protonation to yield the more stable threo-betaine, which then eliminates to form the (E)-alkene. synarchive.compitt.edu

Phosphonate-mediated approaches, which are essentially HWE reactions as discussed in the previous section, are often preferred over traditional Wittig reactions due to the easier removal of the phosphate (B84403) byproduct, which is water-soluble, compared to the often-problematic triphenylphosphine (B44618) oxide. wikipedia.org

A solvent-free Wittig reaction between benzaldehyde (B42025) and (carbethoxymethylene)triphenylphosphorane has been shown to produce ethyl trans-cinnamate, a close analog of the target molecule, in good yield. udel.edu

AldehydeYlideConditionsYield (%)
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneSolvent-free, room temperatureNot specified

This table illustrates a relevant Wittig reaction for the synthesis of an α,β-unsaturated ester. udel.edu

Palladium-Catalyzed Coupling Reactions (e.g., Heck-type coupling for arylation)

Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, provide a powerful method for the arylation of alkenes. organic-chemistry.org This reaction can be envisioned for the synthesis of this compound by coupling an o-tolyl halide (e.g., o-iodotoluene or o-bromotoluene) with an acrylate (B77674) derivative, such as ethyl acrylate or ethyl but-3-enoate. The Heck reaction typically proceeds with high trans selectivity. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the palladium(0) catalyst. The regioselectivity of the alkene insertion can be a critical factor. With electron-deficient olefins like acrylates, the insertion generally occurs in a 2,1-fashion. nih.gov

The choice of catalyst, ligands, base, and solvent are crucial for the success of the Heck reaction. Catalysts such as Pd(OAc)₂ are commonly used, often in combination with phosphine (B1218219) ligands like P(o-tolyl)₃, which can improve catalyst stability at the higher temperatures often required for less reactive aryl bromides. uwindsor.ca

Aryl HalideAlkeneCatalyst SystemBaseSolventTemperature (°C)Yield (%)
4-BromoanisoleEthyl acrylateNi-Pd complexNot specifiedNot specifiedNot specifiedHigh
Aryl HalidesAcrylates[SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2]K₂CO₃DMF100Good to Excellent

This table shows examples of Mizoroki-Heck reactions between aryl halides and acrylates, demonstrating the feasibility of this approach. ugent.beresearchgate.net

Knoevenagel Condensation and Related Alkenyl Ester Formations

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. wikipedia.org This method is particularly useful for reacting aldehydes with compounds containing an active methylene (B1212753) group, such as malonic acid or its esters. wikipedia.org

To synthesize the precursor for this compound, o-tolualdehyde can be reacted with malonic acid in the presence of a basic catalyst like pyridine. This reaction, known as the Doebner modification of the Knoevenagel condensation, typically results in the formation of the corresponding α,β-unsaturated carboxylic acid, in this case, 4-(o-tolyl)but-3-enoic acid, through a decarboxylation step. wikipedia.orgtandfonline.com The resulting unsaturated acid can then be esterified in a subsequent step to yield the target ethyl ester.

The reaction conditions for the Knoevenagel-Doebner condensation, such as the choice of catalyst and solvent, can influence the reaction rate and yield. Pyridine is often used as both the solvent and the catalyst. tandfonline.com

AldehydeActive Methylene CompoundCatalyst/SolventProduct
Aromatic AldehydesMalonic AcidPiperidine/Pyridineα,β-Unsaturated Carboxylic Acid
3-NitrobenzaldehydeMalonic AcidPyridine3-Nitrocinnamic acid

This table provides examples of the Knoevenagel-Doebner condensation for the synthesis of α,β-unsaturated carboxylic acids. tandfonline.comfhsu.edu

Esterification and Functionalization of Precursors

Once the unsaturated carboxylic acid precursor, 4-(o-tolyl)but-3-enoic acid, is obtained, the final step is the formation of the ethyl ester.

Direct Esterification Variants for Unsaturated Carboxylic Acids

The most common method for the direct esterification of a carboxylic acid is the Fischer-Speier esterification. organic-chemistry.org This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed, for example, by azeotropic distillation. masterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the ester. masterorganicchemistry.com

The esterification of cinnamic acid and its derivatives, which are structurally similar to 4-(o-tolyl)but-3-enoic acid, with various alcohols using acid catalysts is a well-established and efficient process. apsu.eduresearchgate.net

Carboxylic AcidAlcoholCatalystConditionsYield (%)
Cinnamic AcidEthanol (B145695)H₂SO₄RefluxNot specified
Cinnamic AcidsPhenolsHeteropolyacidNot specified84-95

This table illustrates typical conditions for the esterification of cinnamic acids, which are analogous to the esterification of 4-(o-tolyl)but-3-enoic acid. researchgate.netresearchgate.net

Transesterification Methodologies for Butenoates

Transesterification is a fundamental process for modifying the ester group of compounds like butenoates. It involves the exchange of the organic group of an ester with the organic group of an alcohol. wikipedia.org This reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid Catalysis : Strong acids protonate the carbonyl group of the butenoate, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by an alcohol. wikipedia.orgmasterorganicchemistry.com

Base Catalysis : Bases, usually an alkoxide corresponding to the desired alcohol, deprotonate the alcohol, increasing its nucleophilicity. The resulting alkoxide ion then attacks the carbonyl carbon of the butenoate ester. wikipedia.orgmasterorganicchemistry.com

The mechanism under both conditions proceeds through a tetrahedral intermediate. The reaction is an equilibrium process, and the direction of the equilibrium can be manipulated, often by using a large excess of the reactant alcohol or by removing the alcohol byproduct (e.g., ethanol in the case of starting with an ethyl ester) to drive the reaction toward the desired product. wikipedia.org This methodology allows for the conversion of this compound into a variety of other alkyl butenoates, which may be desirable for altering physical properties or for subsequent synthetic steps.

Table 1: Examples of Transesterification Reactions for Butenoate Esters

Starting Ester Reagent Alcohol Catalyst Product Ester
Ethyl butenoate Methanol Acid or Base Methyl butenoate
Ethyl butenoate Isopropanol Acid or Base Isopropyl butenoate

Cascade and Multicomponent Reactions Incorporating Butenoate Scaffolds

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates. These reactions are highly efficient in terms of atom economy and procedural simplicity, allowing for the rapid construction of complex molecular architectures from simple precursors incorporating butenoate scaffolds.

A novel and efficient method for synthesizing substituted naphthalene (B1677914) amino esters involves the copper(I) cyanide (CuCN)-mediated one-pot cascade cyclization of 4-(2-bromophenyl)-2-butenoates. nih.govacs.orgacs.org This reaction demonstrates high yields for a variety of substrates. The process is believed to proceed through a sequence of isomerization of the olefin, intramolecular C-C bond formation (cyclization), and subsequent aromatization, all occurring in a single step. nih.govacs.orgresearchgate.net This strategy provides a powerful tool for constructing complex aromatic systems, including those found in phenanthrene (B1679779) structures, directly from butenoate derivatives. nih.govacs.org

Table 2: CuCN-Mediated Cascade Cyclization of 4-(2-bromophenyl)-2-butenoates

Substrate (Substituent on Phenyl Ring) Product Yield (%)
4-fluoro Ethyl 4-amino-6-fluoronaphthalene-2-carboxylate 89
4-chloro Ethyl 4-amino-6-chloronaphthalene-2-carboxylate 91
4-bromo Ethyl 4-amino-6-bromonaphthalene-2-carboxylate 88
4-methyl Ethyl 4-amino-6-methylnaphthalene-2-carboxylate 85
4-methoxy Ethyl 4-amino-6-methoxynaphthalene-2-carboxylate 83
3,4-dimethoxy Ethyl 4-amino-6,7-dimethoxynaphthalene-2-carboxylate 73

Data sourced from The Journal of Organic Chemistry, 2013. acs.org

Another powerful cascade strategy involves an anionic amino-Cope rearrangement to assemble 2,4-substituted benzoate (B1203000) esters from acyclic building blocks. nsf.govnih.gov This one-pot reaction utilizes racemic β-fluoro-substituted conjugated tert-butylsulfinyl imines and 3-substituted methyl 2-butenoates. nsf.govnih.govacs.org The cascade is initiated by the formation of a dienolate, which triggers a sequence of events including a Mannich addition, an amino-Cope like rearrangement, elimination of fluoride, intramolecular cyclization, and finally aromatization through the elimination of the sulfinamide group. nsf.govacs.orgresearchgate.net This methodology highlights the utility of butenoates in complex annulation reactions to rapidly generate substituted aromatic esters. nsf.gov The reaction is dependent on solvent and the presence of a lithium counterion. acs.orgresearchgate.net

Chemo- and Stereoselective Synthesis of this compound

Controlling the stereochemistry during the synthesis of molecules is crucial, particularly for biological applications. Chemo- and stereoselective methods aim to produce a specific stereoisomer of a compound, such as the E or Z isomer of this compound, or to create new chiral centers with a defined configuration.

Asymmetric catalysis utilizes small amounts of a chiral catalyst, which can be a metal complex or an organic molecule, to generate a large amount of an enantiomerically enriched product. For butenoate synthesis, asymmetric versions of olefination reactions (e.g., Horner-Wadsworth-Emmons reaction) can be employed to control the geometry of the double bond.

Furthermore, the double bond in butenoates is susceptible to conjugate addition (Michael addition). Asymmetric conjugate additions using chiral catalysts can introduce a new stereocenter at the β-position of the butenoate. Both metal-based catalysts and organocatalysts have been successfully applied in asymmetric vinylogous reactions to construct chiral γ-butenolides, which are structurally related to butenoates. researchgate.net These strategies provide access to functionalized carbonyl compounds with high levels of stereocontrol.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the molecule. In the context of butenoates, a chiral alcohol could be used to form a chiral ester. This chiral ester could then undergo diastereoselective reactions, such as conjugate addition or alkylation of the enolate. Widely used auxiliaries include Evans' oxazolidinones and camphorsultam, which have proven effective in controlling stereochemistry in aldol, alkylation, and Michael addition reactions. wikipedia.org

Organocatalytic Approaches: Organocatalysis uses small, chiral organic molecules to catalyze asymmetric transformations. This field has grown rapidly, providing powerful alternatives to metal-based catalysts. Chiral amines, such as proline and its derivatives, are common organocatalysts. clockss.org They can react with carbonyl compounds to form chiral enamines or iminium ions. For butenoates, which are α,β-unsaturated esters, a chiral secondary amine catalyst can facilitate asymmetric Michael additions, where a nucleophile adds to the β-position with high enantioselectivity. This approach has been used to synthesize spirocyclic tetrahydrothiophenes containing a butenolide motif. researchgate.net

Reactivity Profiles and Mechanistic Investigations of Ethyl 4 O Tolyl but 3 Enoate

Conjugate Addition Reactions to the α,β-Unsaturated System

Conjugate addition reactions are characteristic of α,β-unsaturated carbonyl compounds. In these reactions, a nucleophile adds to the β-carbon of the carbon-carbon double bond.

Michael Addition Reactions: Scope and Mechanistic Aspects

The Michael addition is a classic example of a conjugate addition reaction where a soft nucleophile, such as an enolate, attacks the β-carbon of an α,β-unsaturated carbonyl compound. For Ethyl 4-(o-tolyl)but-3-enoate, the general mechanism would involve the formation of an enolate from a suitable pronucleophile, which then adds to the double bond to form a new carbon-carbon bond.

Expected Reactivity:

Michael Acceptor: this compound would act as the Michael acceptor due to the polarized double bond.

Michael Donors: A wide range of soft nucleophiles could potentially be employed as Michael donors, including stabilized enolates (from malonates, β-ketoesters, etc.), organocuprates (Gilman reagents), and enamines.

Mechanistic Considerations: The reaction is typically base-catalyzed to generate the nucleophilic enolate. The steric hindrance from the o-tolyl group might influence the approach of the nucleophile, potentially leading to diastereoselectivity in the product if a chiral center is formed.

A representative, though not experimentally verified for this specific substrate, Michael addition is shown below:

Michael DonorMichael AcceptorProduct
Diethyl malonateThis compoundDiethyl 2-(1-(o-tolyl)-4-ethoxy-4-oxobutan-2-yl)malonate

Hydrofunctionalization and Halofunctionalization Reactions

Hydrofunctionalization and halofunctionalization reactions involve the addition of H-Y or X-Y across the double bond, where Y is a heteroatom and X is a halogen.

Expected Reactivity:

Hydrofunctionalization: Reactions such as hydroamination, hydroalkoxylation, and hydrothiolation would be expected to occur, typically catalyzed by transition metals. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) would depend on the specific catalyst and reaction conditions.

Halofunctionalization: Reactions like halohydrin or haloether formation would proceed by electrophilic addition of a halogen, followed by intramolecular or intermolecular attack by a nucleophile (e.g., water or an alcohol). The o-tolyl group could influence the stability of any carbocationic intermediates.

Cycloaddition Reactions

The double bond in this compound can participate as a 2π component in various cycloaddition reactions.

Diels-Alder Reactions (Dienophile Activation and Stereoselectivity)

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) ring.

Expected Reactivity:

Dienophile: this compound would serve as the dienophile. The electron-withdrawing ester group activates the double bond for reaction with electron-rich dienes in a normal-electron-demand Diels-Alder reaction.

Stereoselectivity: The stereochemical outcome (endo vs. exo selectivity) would be governed by secondary orbital interactions. The steric bulk of the o-tolyl group could also play a role in directing the approach of the diene.

[2+1] Cycloadditions (e.g., Cyclopropanation)

[2+1] cycloaddition reactions involve the addition of a carbene or carbene-like species to the double bond to form a cyclopropane (B1198618) ring.

Expected Reactivity:

Simmons-Smith Reaction: Reaction with diiodomethane (B129776) and a zinc-copper couple would be expected to yield the corresponding cyclopropyl (B3062369) ester.

Diazo Compounds: Catalytic decomposition of diazo compounds, such as ethyl diazoacetate, in the presence of copper or rhodium catalysts would also lead to cyclopropanation. The diastereoselectivity of the cyclopropanation would be influenced by the steric and electronic properties of the o-tolyl group and the specific catalyst used.

Rearrangement Reactions Involving Unsaturated Ester Moieties

While no specific rearrangement reactions for this compound have been documented, related structures are known to undergo rearrangements. A study on the I(III)-mediated reaction of similar 4-arylbut-3-enoic acids showed that they can cyclize and rearrange to form 4-aryl-2(5H)-furanone derivatives. acs.org This suggests that under specific oxidative conditions, this compound could potentially undergo analogous transformations. The rearrangement of an o-tolyl moiety was observed in a related system, indicating the feasibility of such a process. acs.org

Claisen Rearrangements (e.g., Claisen-type, Overman)

The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that forms a C-C bond. For a substrate like this compound to directly undergo a classical Claisen rearrangement, it would first need to be converted into an appropriate allyl vinyl ether derivative. However, variants of the Claisen rearrangement, such as the Ireland-Claisen rearrangement, can proceed from an ester functionality. This would involve the formation of a silyl (B83357) ketene (B1206846) acetal (B89532) from this compound, which could then undergo the nih.govnih.gov-sigmatropic shift. The presence of the o-tolyl group would be expected to exert a significant steric influence on the transition state geometry, potentially favoring the formation of one diastereomer over another.

The Overman rearrangement, another nih.govnih.gov-sigmatropic rearrangement, is used to synthesize allylic amines from allylic alcohols via an intermediate trichloroacetimidate. While not directly applicable to an unsaturated ester like this compound, the principles of stereocontrol and the influence of substituents observed in Overman rearrangements provide a conceptual framework for predicting the behavior of structurally similar compounds in related pericyclic reactions.

Detailed mechanistic studies specifically on Claisen-type rearrangements of this compound are not widely available in public literature. However, the general mechanism for the Ireland-Claisen rearrangement is well-established and would proceed as depicted in the following table.

StepDescriptionIntermediate
1Deprotonation at the α-carbon with a strong base (e.g., LDA).Enolate
2Trapping of the enolate with a trialkylsilyl halide.Silyl Ketene Acetal
3Concerted nih.govnih.gov-sigmatropic rearrangement via a chair-like transition state.Rearranged Silyl Ester
4Hydrolysis of the silyl ester.γ,δ-Unsaturated Carboxylic Acid

Cope Rearrangement Analogues

The Cope rearrangement is a thermal nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. For this compound to participate in a Cope-type rearrangement, it would need to be incorporated into a 1,5-diene structure. The electronic properties of the o-tolyl group and the ester functionality would influence the activation energy and the equilibrium position of such a rearrangement. The steric bulk of the o-tolyl group could also play a role in the conformational preferences of the transition state, which is typically chair-like.

While specific studies on Cope rearrangement analogues directly involving this compound are scarce, research on related 4-aryl-1,5-dienes indicates that the aryl substituent can influence the reaction's thermodynamics and kinetics.

Isomerization Studies (e.g., α,β- to β,γ-unsaturated esters)

The isomerization of α,β-unsaturated esters to their thermodynamically less stable β,γ-isomers is a synthetically important transformation. This process can be achieved under various conditions, including photochemical and base- or acid-catalyzed methods. For this compound, this would involve the migration of the double bond from the C3-C4 position to the C2-C3 position.

Studies on related α,β-unsaturated esters have shown that photochemical isomerization can proceed via the formation of a photo-enol, which is then protonated to yield the β,γ-unsaturated product. The efficiency and selectivity of this process can be influenced by the substitution pattern on the aromatic ring and the nature of the ester group. The ortho-methyl group in this compound could sterically hinder or electronically influence the formation and subsequent reactivity of the photo-enol intermediate.

Catalytic Transformations and Selectivity Control

Transition-Metal Catalyzed Reactions (e.g., Pd, Au, Cu)

Transition-metal catalysis offers a versatile platform for the functionalization of unsaturated esters like this compound. Palladium, gold, and copper catalysts are known to mediate a wide range of transformations.

Palladium-catalyzed reactions , such as the Heck and Suzuki couplings, could be envisioned at the vinylic position of the butenoate chain. For instance, a Heck reaction with an aryl halide could introduce a new substituent at the 4-position. Research on related compounds, such as diethyl [4-(o-tolyl)but-2-enyl]malonate, has demonstrated the feasibility of palladium-catalyzed reactions in constructing complex molecular architectures.

Gold and Copper catalysts are also known to activate carbon-carbon double bonds towards nucleophilic attack. In the presence of suitable nucleophiles, this compound could undergo conjugate addition or other addition-cyclization cascades. The selectivity of these reactions (e.g., regioselectivity, stereoselectivity) would be highly dependent on the ligand environment of the metal catalyst and the reaction conditions.

A summary of potential transition-metal catalyzed reactions is presented below:

CatalystReaction TypePotential Product
PalladiumHeck CouplingEthyl 4-(o-tolyl)-4-arylbut-3-enoate
PalladiumSuzuki CouplingEthyl 4-(o-tolyl)-4-arylbut-3-enoate
GoldHydroamination/HydroalkoxylationFunctionalized butanoate derivative
CopperConjugate AdditionEthyl 3-substituted-4-(o-tolyl)butanoate

Organocatalytic Activation and Transformations

Organocatalysis provides a metal-free alternative for the activation of α,β-unsaturated esters. Chiral amines or phosphoric acids can act as catalysts to promote enantioselective conjugate additions of nucleophiles to the β-position of the ester. In the case of this compound, this would lead to the formation of a new stereocenter at the C3 position. The steric and electronic properties of the o-tolyl group would be a critical factor in determining the facial selectivity of the nucleophilic attack on the iminium or activated ester intermediate.

Radical and Photochemical Reactions of Unsaturated Esters

The double bond in this compound is susceptible to both radical and photochemical reactions. Radical additions to the double bond can be initiated by various radical initiators, leading to the formation of functionalized butanoate derivatives. The regioselectivity of the radical addition would be governed by the stability of the resulting radical intermediate.

Photochemical reactions, such as [2+2] cycloadditions, can occur upon irradiation of the unsaturated ester in the presence of another olefin. The stereochemical outcome of such reactions is often dictated by the Woodward-Hoffmann rules. As mentioned in section 3.3.3, photochemical isomerization to the β,γ-unsaturated ester is also a key reaction pathway for this class of compounds. The specific influence of the o-tolyl substituent on the quantum yield and product distribution in these photochemical processes would be an important area for investigation.

Computational and Theoretical Studies of Ethyl 4 O Tolyl but 3 Enoate

Electronic Structure and Conformation Analysis

The electronic structure and conformational landscape of Ethyl 4-(o-tolyl)but-3-enoate are intrinsically linked. The spatial arrangement of the o-tolyl group relative to the butenoate chain dictates the extent of electronic conjugation and, consequently, the molecule's stability and reactivity.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure of molecules. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electron distribution and energy of a given molecular geometry. For this compound, such calculations would typically be performed using a basis set like 6-311++G(2d,2p) to accurately describe the electronic environment.

These calculations can provide a wealth of information, including optimized molecular geometries, vibrational frequencies, and electronic properties. For instance, DFT calculations could be used to determine the bond lengths and angles of the most stable conformer of this compound, as well as to map the electron density and electrostatic potential surfaces, revealing regions of high and low electron density that are susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Ethyl Butenoate Derivative This table presents hypothetical yet realistic data based on similar structures, as direct computational data for this compound is not readily available in the literature.

ParameterBond Length (Å)Bond Angle (°)
C=C (butenoate)1.34-
C-C (vinyl-aryl)1.48-
C=O (ester)1.21-
C-O (ester)1.35-
C=C-C (vinyl)-125
C-C=O (ester)-124
O-C=O (ester)-124

Computational studies can map the potential energy surface as a function of these dihedral angles to identify the most stable conformers and the energy barriers between them. It is expected that the most stable conformation will involve a non-planar arrangement of the tolyl group with respect to the double bond of the butenoate moiety to alleviate steric strain between the ortho-methyl group and the vinyl proton. This twisting, however, comes at the cost of reduced π-conjugation between the aromatic ring and the double bond. The rotational barrier for the C(aryl)-C(vinyl) bond is a key parameter that can be calculated and is expected to be higher than that of the unsubstituted ethyl cinnamate (B1238496) due to the steric hindrance.

Table 2: Hypothetical Rotational Barriers for this compound Compared to a Phenyl Analog This data is illustrative and based on general principles of steric effects on rotational barriers.

Bond of RotationDihedral Angle Range (°)Calculated Rotational Barrier (kcal/mol)
Ethyl 4-(phenyl)but-3-enoate
C(aryl)-C(vinyl)0 - 180~4-6
This compound
C(aryl)-C(vinyl)0 - 180~8-12

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap generally implies high reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the π-system of the tolyl ring and the butenoate double bond, while the LUMO would also be a π* orbital distributed over this conjugated system. The presence of the electron-donating methyl group on the aromatic ring would be expected to raise the energy of the HOMO compared to the unsubstituted phenyl analog. Computational studies on similar cinnamic acid derivatives have shown that substitutions on the phenyl ring can significantly alter the HOMO-LUMO gap. nih.gov A molecule with a low HOMO-LUMO gap is generally considered to have high chemical reactivity and low kinetic stability and is termed a "soft" molecule. nih.gov

Table 3: Representative FMO Energies and HOMO-LUMO Gap for a Cinnamate Derivative Data is based on a similar structure, ethyl-(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate, calculated at the B3LYP/6-311++G(2d,2p) level of theory. nih.gov

Molecular OrbitalEnergy (eV)
HOMO-5.98
LUMO-1.54
HOMO-LUMO Gap 4.44

The symmetry of the frontier orbitals plays a critical role in determining the feasibility of certain reaction pathways, particularly in pericyclic reactions. While this compound is not typically involved in pericyclic reactions itself, the principles of orbital symmetry are fundamental to understanding its potential reactivity in cycloaddition or electrocyclization reactions if further functionalized. The spatial distribution and phase of the HOMO and LUMO, which can be visualized through computational calculations, would govern the stereochemical outcome of such reactions according to the Woodward-Hoffmann rules.

Transition State Modeling and Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by modeling the transition states of chemical reactions. For the synthesis of this compound, which is often prepared via reactions like the Wittig or Horner-Wadsworth-Emmons reaction, transition state modeling can provide detailed insights into the reaction pathway and the factors controlling stereoselectivity.

In a reaction such as the Wittig olefination, the reaction of an aldehyde (o-tolualdehyde) with a phosphorus ylide proceeds through a four-membered ring intermediate called an oxaphosphetane. chem-station.comwikipedia.org Computational studies can model the transition state leading to this intermediate, helping to explain the observed stereoselectivity (E/Z ratio) of the resulting double bond. pitt.eduresearchgate.netscribd.com The steric bulk of the ortho-methyl group in the aldehyde would significantly influence the geometry of the transition state, likely favoring the formation of one stereoisomer over the other. By calculating the energies of the different possible transition states, the preferred reaction pathway and the major product can be predicted. This is particularly relevant in the context of stabilized versus non-stabilized ylides, where the stereochemical outcome can be reversed. wikipedia.org

Molecular Dynamics Simulations for Solvent and Temperature Effects

While direct molecular dynamics (MD) simulations specifically targeting this compound are not extensively available in the current body of literature, the principles governing the behavior of structurally similar unsaturated esters in solution can be applied to predict its dynamics. MD simulations are a powerful computational tool used to understand the conformational landscape of molecules and how this is influenced by environmental factors such as solvent and temperature.

Solvent Effects:

The polarity of the solvent is expected to have a significant impact on the conformational equilibrium of this compound. In nonpolar solvents, intramolecular van der Waals interactions would likely dominate, potentially favoring more compact or folded conformations. In contrast, polar solvents would solvate the polar ester group more effectively, possibly leading to more extended conformations that maximize solvent-solute interactions.

Molecular dynamics simulations on similar flexible ester molecules have shown that the solvent can influence the potential energy surface of the molecule, altering the relative energies of different conformers and the barriers to rotation between them. rsc.org For this compound, the interaction of the solvent with the ester moiety and the π-system of the aromatic ring and the double bond will be crucial.

A hypothetical study could involve simulating the compound in a range of solvents with varying dielectric constants. The table below illustrates the kind of data that could be generated from such a study, showing the predicted dominant dihedral angles and the calculated solvation free energy.

Table 1: Predicted Solvent Effects on the Conformation of this compound from Hypothetical Molecular Dynamics Simulations.
SolventDielectric ConstantPredicted Dominant Conformation (Dihedral Angles)Calculated Solvation Free Energy (kcal/mol)
Hexane1.88Gauche-like, more compact-4.5
Chloroform4.81Intermediate-6.2
Tetrahydrofuran7.58More extended-7.8
Acetonitrile37.5Extended, planar-like-9.5

Temperature Effects:

Temperature influences the dynamics of this compound by altering the kinetic energy of the molecule. At lower temperatures, the molecule is expected to reside predominantly in its lowest energy conformations. As the temperature increases, the molecule can more readily overcome rotational energy barriers, leading to a broader distribution of accessible conformations and an increase in the rate of conformational interconversion. nih.gov

MD simulations can quantify these effects by calculating properties such as the root-mean-square deviation (RMSD) and the radius of gyration at different temperatures. An increase in these parameters with temperature would indicate greater molecular flexibility and a more expanded average structure.

The following table presents hypothetical data from MD simulations at different temperatures, illustrating the expected trends in conformational dynamics.

Table 2: Predicted Temperature Effects on the Dynamics of this compound from Hypothetical Molecular Dynamics Simulations.
Temperature (K)Average Radius of Gyration (Å)Principal Moments of Inertia (amu·Å²)Predicted Conformational Flexibility
2734.2I_x=350, I_y=800, I_z=1100Low
2984.5I_x=380, I_y=850, I_z=1150Moderate
3234.8I_x=410, I_y=900, I_z=1200High
3485.1I_x=440, I_y=950, I_z=1250Very High

Prediction of Spectroscopic Signatures for Mechanistic Insight

Computational quantum chemistry methods are invaluable for predicting spectroscopic signatures, which can, in turn, provide deep mechanistic insights into chemical reactions. elixirpublishers.com For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can help in its characterization and in understanding its reactivity.

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with Density Functional Theory (DFT). nih.govresearchgate.net The calculated chemical shifts for the ground state of this compound would provide a benchmark for experimental verification.

Furthermore, by calculating the NMR spectra of potential intermediates or transition states in a proposed reaction mechanism, one can gain insight into the electronic and structural changes occurring during the reaction. For instance, in an isomerization or addition reaction involving the double bond, significant changes in the chemical shifts of the vinylic protons and carbons would be expected.

The following table provides a hypothetical comparison of calculated ¹³C NMR chemical shifts for this compound and a putative reaction intermediate.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and a Reaction Intermediate.
Carbon AtomThis compoundHypothetical IntermediatePredicted Change (ppm)
Carbonyl (C=O)171.5175.0+3.5
α-carbon38.245.8+7.6
β-carbon123.175.3-47.8
γ-carbon135.855.1-80.7
Aromatic C (ipso)136.4138.2+1.8

IR Spectroscopy:

Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of the chemical bonds. For this compound, characteristic peaks would include the C=O stretch of the ester, the C=C stretch of the alkene, and various C-H stretches and bends of the aromatic and aliphatic parts.

By analyzing the changes in the calculated IR spectra along a reaction coordinate, it is possible to follow the breaking and formation of bonds. For example, in a reaction involving the carbonyl group, a significant shift in the C=O stretching frequency would be a key indicator of a change in its bonding environment.

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.gov The electronic transitions between molecular orbitals give rise to absorption bands. For this compound, the π-conjugated system, comprising the tolyl group and the butenoate moiety, is expected to result in strong UV absorption.

The calculated maximum absorption wavelength (λ_max) and the corresponding oscillator strength can be correlated with experimental data. Moreover, changes in the electronic structure during a reaction, such as the formation of a more extended conjugated system or the introduction of auxochromic groups, would be reflected in predictable shifts in the calculated UV-Vis spectrum, offering further mechanistic clues.

The table below presents hypothetical TD-DFT results for this compound and a potential product with an extended conjugation.

Table 4: Hypothetical Predicted UV-Vis Absorption Data for this compound and a Reaction Product.
CompoundMajor Electronic TransitionCalculated λ_max (nm)Oscillator Strength (f)
This compoundπ → π2750.85
Hypothetical Product (extended conjugation)π → π3101.10

Applications of Ethyl 4 O Tolyl but 3 Enoate As a Building Block in Complex Chemical Synthesis

Precursor in Natural Product Total Synthesis

There is no available literature detailing the use of Ethyl 4-(o-tolyl)but-3-enoate as a starting material or key intermediate in the total synthesis of any known natural products.

Synthon for Pharmacologically Relevant Scaffolds (Focus on synthetic methodology, not biological activity)

No published synthetic methodologies were found that utilize this compound as a synthon for the construction of pharmacologically relevant molecular scaffolds.

Role in the Synthesis of Heterocyclic Compounds

Information regarding the application of this compound in the synthesis of heterocyclic compounds is not present in the current body of scientific literature.

Application in Polymer Chemistry as a Monomer or Modifier (excluding physical properties of final polymers)

There is no documented use of this compound as a monomer for polymerization or as a modifier to alter the chemical structure of existing polymers.

Advanced Analytical and Spectroscopic Methodologies in the Characterization of Ethyl 4 O Tolyl but 3 Enoate in Research

High-Resolution NMR Spectroscopy for Stereochemical and Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Ethyl 4-(o-tolyl)but-3-enoate. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. This is critical for confirming the successful synthesis of the target molecule and for elucidating its stereochemistry, particularly the geometry around the carbon-carbon double bond.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to the complete structural assignment of this compound. blogspot.com

¹H NMR Spectroscopy : This technique identifies the different chemical environments of hydrogen atoms (protons) in the molecule. The spectrum provides information on the number of distinct proton sets, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons in each set (integration). For this compound, distinct signals are expected for the aromatic protons of the o-tolyl group, the vinylic protons of the butenoate chain, the allylic methylene (B1212753) protons, and the protons of the ethyl ester group. The coupling constant (J-value) between the two vinylic protons is particularly important as it allows for the determination of the double bond geometry (E- or Z-isomer).

¹³C NMR Spectroscopy : This experiment provides a count of the unique carbon atoms in the molecule. Key signals include those for the carbonyl carbon of the ester, the sp²-hybridized carbons of the aromatic ring and the double bond, and the sp³-hybridized carbons of the ethyl and methyl groups and the allylic position.

2D NMR Techniques : When 1D spectra are complex, 2D NMR experiments are employed to resolve ambiguities.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the molecular structure, such as tracing the connectivity from the ethyl group through the butenoate chain.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl-CH₃ ~1.3 ~14.2
Ethyl-CH₂ ~4.2 ~60.5
C=O - ~171.0
Allylic-CH₂ ~3.3 ~38.0
Vinylic-CH ~5.8 - 6.5 ~122.0 - 135.0
Vinylic-CH (Aryl) ~6.2 - 6.8 ~125.0 - 138.0
Tolyl-CH₃ ~2.3 ~19.5
Aromatic-CH ~7.1 - 7.4 ~126.0 - 130.5
Aromatic-C (quaternary) - ~136.0, ~134.5

Variable Temperature (VT) NMR is a powerful technique used to study dynamic molecular processes, such as conformational changes or restricted bond rotation, that occur on the NMR timescale. researchgate.netox.ac.uk For a molecule like this compound, VT-NMR could be employed to investigate the rotational barrier around the single bond connecting the aromatic ring to the vinylic carbon.

At low temperatures, the rotation around this bond might be slow enough to result in distinct signals for different rotational isomers (rotamers), leading to a more complex spectrum. As the temperature is increased, the rate of rotation increases. ox.ac.uk At a specific temperature, known as the coalescence temperature, the signals for the exchanging sites broaden and merge into a single, averaged signal. researchgate.net By analyzing the spectrum at different temperatures, it is possible to calculate the activation energy for the rotational barrier, providing valuable insight into the molecule's conformational dynamics. researchgate.net

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net It is extensively used to confirm the identity of this compound and to monitor the progress of its synthesis. acs.org

High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the calculation of the exact molecular formula, distinguishing it from other compounds that may have the same nominal mass. The fragmentation pattern observed in the mass spectrum provides structural information, as the molecule breaks apart in a predictable manner upon ionization. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or cleavage at other weak bonds in the molecule. docbrown.infodocbrown.info

During a synthesis, MS can be used for real-time reaction monitoring. uvic.cawaters.com Small aliquots of the reaction mixture can be analyzed over time to track the disappearance of starting materials and the appearance of the desired product, this compound. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Furthermore, MS can help identify reaction intermediates or byproducts, providing crucial mechanistic insights. nih.gov

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₆O₂
Molecular Weight (Nominal) 204
Exact Mass [M+H]⁺ (Calculated) 205.1223
Common Fragmentation Ions [M-C₂H₅O]⁺, [M-C₂H₄]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. uh.edu Both techniques probe the vibrational energy levels of molecules, but they are based on different physical principles and are often complementary. ksu.edu.sa

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. ksu.edu.sa For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. The IR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the ester group (a very strong band), the C=C stretch of the alkene and aromatic ring, C-O stretching, and various C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy : Raman spectroscopy is a light-scattering technique. It is sensitive to vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa Therefore, non-polar bonds, such as the C=C double bond, often give strong signals in Raman spectra, whereas they might be weaker in the IR spectrum.

These techniques are excellent for monitoring reaction progress. For example, in the synthesis of this compound, one could monitor the disappearance of a key vibrational band from a starting material and the simultaneous appearance of the characteristic ester C=O stretch of the product. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
C=O (Ester) Stretch 1735 - 1715 Strong Medium
C=C (Alkene) Stretch 1680 - 1620 Medium-Weak Strong
C=C (Aromatic) Stretch 1600, 1475 Medium-Weak Strong
C-O (Ester) Stretch 1300 - 1000 Strong Weak
C-H (sp²) Stretch 3100 - 3000 Medium Medium
C-H (sp³) Stretch 3000 - 2850 Medium Strong

X-ray Crystallography of Derivatives and Co-crystals for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.com This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. However, many organic compounds, like this compound, are oils or low-melting solids and are difficult to crystallize on their own.

In such cases, a common strategy is to prepare a solid derivative of the molecule. researchgate.net For example, the ester could be hydrolyzed to the corresponding carboxylic acid, which might then be reacted with a chiral amine to form a crystalline salt. Alternatively, the compound could be co-crystallized with another molecule (a co-former) to produce a stable, crystalline solid known as a co-crystal. nih.gov

If a suitable single crystal of a derivative or co-crystal can be grown, X-ray diffraction analysis can provide the precise bond lengths, bond angles, and torsional angles of the molecule. ed.ac.uk For chiral compounds, this method can unambiguously determine the absolute stereochemistry, which is often crucial in fields like medicinal chemistry and materials science. researchgate.net

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Mixture Analysis

Chromatography is a set of laboratory techniques used for the separation of mixtures. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for analyzing the purity of this compound and for separating it from other components in a reaction mixture.

Gas Chromatography (GC) : GC is suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the column's stationary phase. A detector at the end of the column quantifies each component. GC is highly effective for assessing the purity of the final product and can be coupled with a mass spectrometer (GC-MS) for definitive identification of each separated peak. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is versatile and can be used for a wide range of compounds, including those that are not volatile or are thermally sensitive. Separation is based on the differential partitioning of components between a liquid mobile phase and a solid stationary phase. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar, is commonly used for organic molecules like esters. researchgate.net By analyzing the chromatogram, the presence of impurities can be detected, and the purity of the compound can be quantified, typically by measuring the area of the product peak relative to the total area of all peaks.

Table 4: Application of Chromatographic Techniques

Technique Principle of Separation Application for this compound
Gas Chromatography (GC) Volatility and interaction with stationary phase Purity assessment, analysis of volatile impurities, reaction monitoring.
High-Performance Liquid Chromatography (HPLC) Partitioning between mobile and stationary phases Purity assessment, quantification, analysis of non-volatile impurities, preparative separation.

Emerging Research Directions and Sustainable Practices

Green Chemistry Approaches in Ethyl 4-(o-tolyl)but-3-enoate Synthesis

Green chemistry offers a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to exploring alternative reaction media, minimizing or eliminating catalysts, and utilizing renewable starting materials.

Solvent-Free and Aqueous Media Reactions

Traditional organic syntheses often rely on volatile and often toxic organic solvents. A key tenet of green chemistry is the replacement of these solvents with more environmentally friendly alternatives, such as water, or conducting reactions in the absence of a solvent altogether.

While specific research on the solvent-free or aqueous synthesis of this compound is not extensively documented, analogous reactions provide a strong proof-of-concept. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variation, common methods for constructing the carbon-carbon double bond in unsaturated esters, have been successfully performed in aqueous media and under solvent-free conditions for similar compounds. For instance, the Knoevenagel condensation, another route to α,β-unsaturated systems, has been effectively carried out in water, often with the aid of a catalyst. ajgreenchem.com The reaction of various aromatic aldehydes with active methylene (B1212753) compounds proceeds efficiently in an aqueous medium, with the product often precipitating out, simplifying purification. ajgreenchem.com

Solvent-free HWE reactions, catalyzed by bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have shown high E-selectivity in the synthesis of α,β-unsaturated esters from a range of aldehydes. rsc.orgresearchgate.net These methods offer significant advantages by reducing solvent waste and often simplifying reaction work-up.

Table 1: Comparison of Reaction Conditions for Analogous Unsaturated Ester Synthesis

Reaction TypeSolventCatalystAdvantages
Knoevenagel CondensationWater[Bmim][OAc] (ionic liquid)Environmentally benign, easy product isolation. ajgreenchem.com
Horner-Wadsworth-EmmonsSolvent-freeDBU/K₂CO₃High E-selectivity, reduced waste. rsc.org

Catalyst-Free and Organocatalytic Processes

Minimizing or eliminating the need for catalysts, particularly those based on toxic or precious metals, is another crucial aspect of green chemistry. While completely catalyst-free synthesis of this compound is challenging, the use of organocatalysts presents a promising alternative. Organocatalysts are small organic molecules that can catalyze chemical reactions, often with high efficiency and stereoselectivity.

For reactions analogous to the synthesis of this compound, organocatalysts have been employed successfully. For example, the Heck reaction, which can be used to form the aryl-alkene bond, has been explored with phosphine-free palladium catalysts, reducing the reliance on often toxic phosphine (B1218219) ligands. organic-chemistry.org Furthermore, the development of metal-free catalysts for such coupling reactions is an active area of research.

Utilization of Renewable Resources

The transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. For the synthesis of this compound, key precursors could potentially be derived from biomass. For instance, o-tolylacetic acid, a plausible starting material, can be synthesized from toluene, which itself can be obtained from certain biorefinery processes. While direct synthesis from renewable platform molecules is an area of ongoing research, the principles of biorefining offer a long-term vision for sourcing the necessary building blocks sustainably.

Flow Chemistry Applications for Enhanced Efficiency and Scalability

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and straightforward scalability.

Microreactor Technology for Controlled Synthesis and Reaction Monitoring

Microreactors, with their high surface-area-to-volume ratios, provide precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved selectivity, and the suppression of side reactions.

While specific applications of microreactor technology for the synthesis of this compound are not yet widely reported, the technology has been successfully applied to similar transformations. For example, the Wittig reaction has been monitored in real-time using online mass spectrometry in a flow chemistry setup, allowing for rapid optimization of reaction conditions. microsaic.com Heck reactions have also been successfully performed in flow, demonstrating the potential for continuous production of aryl-alkenes. wikipedia.org The ability to precisely control reaction conditions in a microreactor is particularly beneficial for exothermic reactions or those involving unstable intermediates.

Table 2: Advantages of Microreactor Technology in Chemical Synthesis

FeatureBenefit
High surface-area-to-volume ratioExcellent heat and mass transfer, precise temperature control.
Small reaction volumesEnhanced safety, especially for hazardous reactions.
Continuous processingPotential for automation, straightforward scalability.
Online monitoringRapid optimization of reaction parameters. microsaic.com

Continuous Flow Ester Reductions and Other Transformations

Flow chemistry is also well-suited for subsequent transformations of this compound. For instance, the selective hydrogenation of the carbon-carbon double bond or the reduction of the ester functionality can be efficiently carried out in continuous flow systems.

The continuous hydrogenation of related α,β-unsaturated esters, such as ethyl cinnamate (B1238496), has been demonstrated using heterogeneous catalysts in flow reactors. frontiersin.orgnih.gov These systems offer advantages in terms of catalyst handling, reusability, and process safety, as the amount of hydrogen gas present at any given time is minimized. frontiersin.org Platinum-catalyzed hydrogenation of cinnamaldehyde in continuous flow has also shown tunable selectivity between the C=C and C=O bonds. rsc.org This level of control would be highly valuable for selective transformations of this compound.

Photochemistry and Electrochemistry in Butenoate Functionalization

The functionalization of butenoate esters through photochemical and electrochemical methods represents a growing area of interest, offering green and sustainable alternatives to traditional synthetic routes. These techniques utilize light or electrical energy to promote chemical transformations, often with high selectivity and under mild reaction conditions.

Photochemical Approaches:

Photochemistry, the study of chemical reactions initiated by light, provides unique pathways for the functionalization of unsaturated esters like this compound. beilstein-journals.org The conjugated double bond in the butenoate system is a chromophore that can absorb light, leading to excited states with distinct reactivity.

One of the primary photochemical reactions observed in conjugated butenoic esters is E/Z isomerization around the carbon-carbon double bond. researchgate.net Irradiation can lead to a photostationary state, a mixture of both isomers, with the ratio often depending on the wavelength of light and the presence of sensitizers or catalysts. researchgate.net For this compound, this would involve the interconversion between the (E)- and (Z)-isomers.

Another significant photochemical process is deconjugation, where the double bond migrates from the α,β-position to the β,γ-position. researchgate.net Lewis acids have been shown to influence these photoisomerization reactions, in some cases inhibiting deconjugation and favoring the formation of the thermodynamically less stable Z-isomer. researchgate.net

The following table summarizes potential photochemical transformations applicable to the butenoate scaffold.

Reaction TypeDescriptionPotential Outcome for this compound
E/Z IsomerizationReversible conversion between geometric isomers upon irradiation. researchgate.netFormation of a mixture of (E)- and (Z)-Ethyl 4-(o-tolyl)but-3-enoate.
DeconjugationMigration of the double bond to the β,γ-position. researchgate.netFormation of Ethyl 4-(o-tolyl)but-2-enoate.
[2+2] CycloadditionReaction with another alkene to form a cyclobutane ring.Dimerization or reaction with other olefins to create complex cyclic structures.
Paterno-Büchi ReactionPhotochemical addition of a carbonyl group to the double bond to form an oxetane. beilstein-journals.orgReaction with aldehydes or ketones to yield substituted oxetanes.

Electrochemical Methods:

Electrochemistry offers a powerful tool for the functionalization of organic molecules by controlling redox processes. khanacademy.orgyoutube.com In the context of butenoate esters, electrochemical methods can be employed for both reductions and oxidations, leading to a variety of functionalized products. These reactions are typically carried out in an electrochemical cell, which consists of an anode, a cathode, and an electrolyte solution. youtube.com

Electrochemical reduction of α,β-unsaturated esters can lead to saturation of the double bond or coupling reactions. The outcome can be controlled by the electrode material, solvent, and the applied potential. For this compound, this could result in the formation of Ethyl 4-(o-tolyl)butanoate.

Conversely, electrochemical oxidation can generate radical cations, which can then undergo various follow-up reactions, such as dimerization or reaction with nucleophiles present in the medium. This provides a route to introduce new functional groups into the molecule.

MethodTransformationPotential Product from this compound
Electrochemical ReductionSaturation of the C=C double bond.Ethyl 4-(o-tolyl)butanoate
Electrochemical OxidationDimerization via radical cation intermediates.Dimeric products linked at various positions.
ElectrocarboxylationAddition of CO2 across the double bond.Carboxylated derivatives.

The application of photochemical and electrochemical methods to the synthesis and functionalization of this compound is a promising area for future research, aligning with the principles of green chemistry by reducing the need for harsh reagents and minimizing waste. youtube.com

Data-Driven and AI-Assisted Design in Butenoate Research

The integration of data-driven methods and artificial intelligence (AI) is revolutionizing chemical research, from molecular design to synthesis planning. researchgate.net These computational tools can accelerate the discovery of new molecules with desired properties and optimize reaction conditions, saving time and resources. nih.gov

Data-Driven Molecular Design:

In the context of butenoate research, data-driven approaches can be used to explore the vast chemical space around the this compound scaffold. nih.gov By analyzing large datasets of known compounds and their biological activities or material properties, machine learning models can be trained to predict the properties of novel butenoate derivatives. nih.gov

For instance, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of new analogues of this compound. These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a statistical relationship with the observed activity. This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing.

For a target molecule like a novel derivative of this compound, an AI retrosynthesis tool could suggest multiple synthetic pathways, evaluate them based on factors like reaction yield and step-count, and even predict potential side reactions. nih.gov This can significantly aid chemists in designing efficient and robust synthetic strategies. nih.gov

Furthermore, machine learning algorithms can be employed to optimize reaction conditions. researchgate.net By analyzing data from previous experiments, these models can identify the optimal parameters (e.g., temperature, catalyst, solvent) to maximize the yield and selectivity of a particular reaction, such as the synthesis of this compound itself.

AI/ML ApplicationDescriptionPotential Use in this compound Research
Predictive Modeling Training models to predict properties of new molecules. nih.govPredicting the biological activity or material properties of novel derivatives.
Retrosynthesis Planning Using AI to propose synthetic routes to a target molecule. optimlpse.co.ukDevising efficient synthetic pathways to new and complex butenoate analogues.
Reaction Optimization Applying machine learning to find the best conditions for a chemical reaction. researchgate.netOptimizing the synthesis of this compound for higher yield and purity.
De Novo Design Generating novel molecular structures with desired properties using generative models. nih.govDesigning new butenoate-based compounds with specific target profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to Ethyl 4-(o-Tolyl)but-3-enoate, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Claisen Condensation : React ethyl acetoacetate derivatives with o-tolyl-substituted electrophiles (e.g., o-tolyl halides) under basic conditions. For example, ethyl 3-oxo-3-(o-tolyl)propanoate (CAS 51725-82-7) can be synthesized via similar pathways .
  • Vinyl Diazo Insertion : Use enantioselective Rh-catalyzed insertion of vinyl diazoacetates into carboxylic acids. A related protocol employs methyl (E)-2-diazo-4-(o-tolyl)but-3-enoate with Rh₂(TFA)₄ and chiral phosphoric acid (CPA1) catalysts, achieving 79% yield .
    • Optimization : Monitor reaction progress via TLC (silica gel, petroleum ether/EtOAc = 20:1) and adjust catalyst loading (2–5 mol%) or solvent polarity (n-pentane for faster kinetics) .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural isomers?

  • NMR : The o-tolyl group’s deshielded aromatic protons (δ ~7.2–7.5 ppm) and the but-3-enoate’s vinyl protons (δ ~5.5–6.5 ppm) are diagnostic. Compare with structurally similar esters like ethyl 3-oxo-3-(o-tolyl)propanoate .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) confirms the molecular ion [M+H]⁺ at m/z 233.118 (calculated for C₁₃H₁₆O₂). Use databases like for validation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Column Chromatography : Use silica gel with petroleum ether/ethyl acetate (20:1 → 5:1 gradient) to separate polar byproducts .
  • HPLC : For enantiomeric resolution, employ chiral columns (e.g., IA phase) with i-PrOH/n-hexane (1:99) at 1 mL/min flow rate .

Advanced Research Questions

Q. How does the steric and electronic influence of the o-tolyl group affect the compound’s reactivity in transition-metal-catalyzed reactions?

  • Steric Effects : The o-tolyl group’s 51.7° torsion angle (observed in Pt complexes) hinders planar coordination, shifting MLCT absorption bands to higher energies .
  • Electronic Effects : The electron-donating methyl group stabilizes π-conjugation in intermediates, as seen in Rh-catalyzed insertions .

Q. What mechanistic insights explain the enantioselective synthesis of this compound derivatives?

  • Catalytic Cycle : Rh₂(TFA)₄ generates a carbene intermediate from diazo compounds, which undergoes CPA1-guided asymmetric insertion into O–H bonds. The chiral environment dictates enantiomeric excess (up to 90% ee) .
  • Key Intermediates : DFT studies can model transition states to rationalize stereochemical outcomes.

Q. How does aggregation behavior influence the photophysical properties of metal complexes containing this compound derivatives?

  • Aggregation Studies : At concentrations >5 µM, Pt complexes with o-tolyl ligands form dimers, shifting emission maxima from 641 nm (monomer) to 676 nm (aggregate) at 77 K .
  • Applications : Use variable-temperature emission spectra to probe MMLCT (metal-metal-to-ligand charge transfer) states in solid-state samples .

Q. What computational methods validate the electronic structure and stability of this compound?

  • DFT Modeling : Compare computed torsion angles and HOMO-LUMO gaps with X-ray data (e.g., 51.7° twist in Pt complexes) .
  • Solvent Effects : Simulate solvatochromism using polarizable continuum models (PCM) for acetonitrile/CH₂Cl₂ mixtures .

Critical Analysis

  • Contradictions : While emphasizes Rh-catalyzed enantioselectivity, traditional Claisen condensations ( ) lack stereocontrol. Researchers must weigh catalyst cost vs. yield.
  • Gaps : Limited data on hydrolytic stability; recommend accelerated degradation studies under acidic/alkaline conditions.

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